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molecular formula C29H35NO4 B8533893 Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)hept-6-enoate

Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)hept-6-enoate

Cat. No. B8533893
M. Wt: 461.6 g/mol
InChI Key: PLBZDKLBSJCDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592377B2

Procedure details

To a stirred solution of crude ethyl 2-(diphenylmethyleneamino)-2-(pent-4-enyl)hept-6-enoate 11 (18.2 g, 45.1 mmol) in ethyl ether (200 mL) was added a 6N solution of hydrochloric acid (45 mL) at 0° C. over 45 min and the resulting mixture was stirred for another 15 min. The organics were extracted in ethyl ether (2×100 mL), and the combined etherial layer was concentrated. The residue was dissolved in acetone (75 mL), to which a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (16 g, 47.5 mmol, 1.05 equiv.) in acetone (75 mL) and a solution of sodium carbonate (19.1 g, 180.4 mmol, 4.0 equiv.) in water (150 mL) were consecutively added. The resulting mixture was stirred at room temperature for 16 h. The product was extracted with ethyl acetate (2×150 mL) and the combined organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluting with 7% ethyl acetate in n-hexanes) to give 12 as a white solid: 1H-NMR (400 MHz, CDCl3) δ 7.77 (d, J=7.2 Hz, 2H), 7.62 (d, J=8.0 Hz, 2H), 7.40 (t, J=7.2 Hz, 2H), 7.32 (dt, J=7.2, 0.8 Hz, 2H), 5.90 (br s, 1H), 5.75 (m, 2H), 4.99 (d, J=17.6 Hz, 2H), 4.95 (d, J=11.2 Hz, 2H), 4.39 (d, J=6.8 Hz, 2H), 4.25 (m, 3H), 2.35 (dt, J=12.8, 4.0 Hz, 2H), 2.02 (m, 4H), 1.76 (dt, J=12.8, 4.0 Hz, 2H) 1.39 (m, 2H), 1.30 (t, J=7.2 Hz, 3H), 1.06 (m, 2H); 13C-NMR (100 MHz, CDCl3) δ 174.2, 154.0, 144.2, 141.6, 138.5, 127.9, 127.3, 125.3, 120.2, 115.1, 66.3, 64.2, 62.1, 47.6, 35.3, 33.6, 23.6, 14.5; HRMS (ESI) m/z for C29H36NO4 [M+H]+ calcd 462.2644. found 462.2637.
Name
ethyl 2-(diphenylmethyleneamino)-2-(pent-4-enyl)hept-6-enoate
Quantity
18.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
C1(C(=[N:14][C:15]([CH2:26][CH2:27][CH2:28][CH:29]=[CH2:30])([CH2:21][CH2:22][CH2:23][CH:24]=[CH2:25])[C:16]([O:18][CH2:19][CH3:20])=[O:17])C2C=CC=CC=2)C=CC=CC=1.Cl.[CH:32]1[C:44]2[CH:43]([CH2:45]OC(ON3C(=O)CCC3=O)=O)[C:42]3[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=3)[C:36]=2[CH:35]=[CH:34][CH:33]=1.[C:57](=[O:60])([O-:59])[O-].[Na+].[Na+]>C(OCC)C.CC(C)=O.O>[CH:41]1[C:42]2[CH:43]([CH2:45][O:59][C:57]([NH:14][C:15]([CH2:21][CH2:22][CH2:23][CH:24]=[CH2:25])([CH2:26][CH2:27][CH2:28][CH:29]=[CH2:30])[C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:60])[C:44]3[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=3)[C:37]=2[CH:38]=[CH:39][CH:40]=1 |f:3.4.5|

Inputs

Step One
Name
ethyl 2-(diphenylmethyleneamino)-2-(pent-4-enyl)hept-6-enoate
Quantity
18.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC(C(=O)OCC)(CCCC=C)CCCC=C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)ON1C(CCC1=O)=O
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for another 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organics were extracted in ethyl ether (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined etherial layer was concentrated
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluting with 7% ethyl acetate in n-hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC(C(=O)OCC)(CCCC=C)CCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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